Cas no 1206979-19-2 (1-Chloro-7-(difluoromethoxy)isoquinoline)

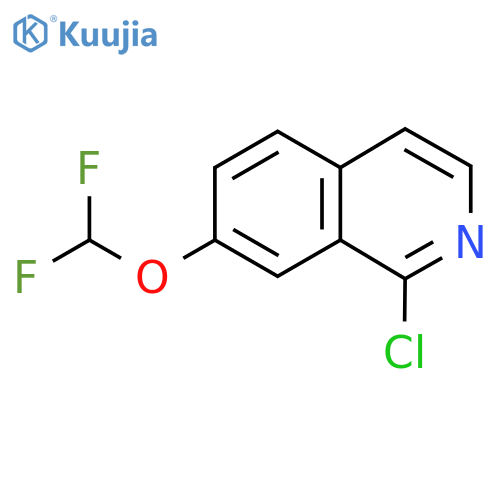

1206979-19-2 structure

商品名:1-Chloro-7-(difluoromethoxy)isoquinoline

1-Chloro-7-(difluoromethoxy)isoquinoline 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-7-(difluoromethoxy)isoquinoline

- 1206979-19-2

- Isoquinoline, 1-chloro-7-(difluoromethoxy)-

-

- インチ: 1S/C10H6ClF2NO/c11-9-8-5-7(15-10(12)13)2-1-6(8)3-4-14-9/h1-5,10H

- InChIKey: YQHFCRDBQRERKY-UHFFFAOYSA-N

- ほほえんだ: ClC1C2C=C(C=CC=2C=CN=1)OC(F)F

計算された属性

- せいみつぶんしりょう: 229.0105978g/mol

- どういたいしつりょう: 229.0105978g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- 密度みつど: 1.400±0.06 g/cm3(Predicted)

- ふってん: 327.2±37.0 °C(Predicted)

- 酸性度係数(pKa): 1.42±0.33(Predicted)

1-Chloro-7-(difluoromethoxy)isoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C200150-50mg |

1-Chloro-7-(difluoromethoxy)isoquinoline |

1206979-19-2 | 50mg |

$ 760.00 | 2022-04-01 | ||

| TRC | C200150-25mg |

1-Chloro-7-(difluoromethoxy)isoquinoline |

1206979-19-2 | 25mg |

$ 460.00 | 2022-04-01 |

1-Chloro-7-(difluoromethoxy)isoquinoline 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1206979-19-2 (1-Chloro-7-(difluoromethoxy)isoquinoline) 関連製品

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量